molecular formula C27H24N4O5S2 B6515018 N-(3-methoxyphenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 892312-58-2

N-(3-methoxyphenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B6515018
CAS No.: 892312-58-2
M. Wt: 548.6 g/mol
InChI Key: ICKKZIQABJILAH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a fused heterocyclic core (8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradecahexaene) with two 3-methoxyphenyl substituents. The acetamide and sulfanyl linkages enhance its polarity, suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Its aromatic substituents may stabilize the molecule through π-π interactions, a common feature in bioactive compounds targeting enzymes or receptors .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5S2/c1-35-20-9-5-7-18(13-20)16-31-23-12-4-3-11-22(23)26-24(38(31,33)34)15-28-27(30-26)37-17-25(32)29-19-8-6-10-21(14-19)36-2/h3-15H,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKKZIQABJILAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique tricyclic structure with a methoxyphenyl group and a sulfanyl acetamide moiety. Its intricate design suggests possible interactions with biological targets that may lead to diverse pharmacological effects.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity against various cancer cell lines. For instance:

  • In vitro studies demonstrated significant antiproliferative effects on MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • It showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound exhibited anti-inflammatory effects :

  • Studies indicated that it reduces the production of pro-inflammatory cytokines in vitro. This activity suggests a potential role in managing inflammatory diseases .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of cell proliferation through modulation of signaling pathways involved in cell cycle regulation.
  • Induction of apoptosis via the intrinsic pathway involving mitochondrial dysfunction.
  • Reduction of oxidative stress , leading to decreased inflammation and cellular damage.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry assessed the compound's effects on MCF-7 cells and reported a dose-dependent decrease in cell viability with an IC50 value of 15 µM .
  • Antimicrobial Efficacy Study : Research published in Antibiotics journal demonstrated that the compound exhibited an MIC of 32 µg/mL against E. coli, showcasing its potential as a novel antimicrobial agent .

Data Summary Table

Biological ActivityTest SystemResultReference
AnticancerMCF-7 cellsIC50 = 15 µM
HeLa cellsSignificant apoptosis induction
A549 cellsCell cycle arrest at G2/M phase
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
Escherichia coliMIC = 32 µg/mL
Anti-inflammatoryIn vitro cytokine assayReduced TNF-alpha production

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfanyl-acetamide derivatives with fused heterocyclic cores. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties
Target Compound 8lambda6-Thia-3,5,9-triazatricyclo[8.4.0.0²,⁷] 3-Methoxyphenyl (x2), sulfanyl-acetamide High polarity (sulfone), potential enzyme inhibition due to aromatic stacking
N-(3-Chloro-4-Methoxyphenyl)-2-({9-Methyl-8,8-Dioxo-8lambda6-Thia-3,5,9-Triazatricyclo[...]sulfanyl)acetamide (CAS 895102-81-5) Same core 3-Chloro-4-methoxyphenyl, methyl on triazatricyclo Increased lipophilicity (Cl substituent); reduced steric hindrance (methyl vs. benzyl)
N-Phenyl-2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Phenyl, tetrahydrobenzothieno core Moderate solubility in acetone; antimicrobial activity reported
2-(3-Methoxy-9H-Carbazol-9-yl)-N-Phenyl Acetamide Carbazole 3-Methoxycarbazole, phenyl-acetamide Fluorescence properties; antifungal activity (MIC = 12.5 µg/mL against C. albicans)

Key Structural Differences and Implications

Substituent Effects: The target compound’s (3-methoxyphenyl)methyl group introduces steric bulk compared to the methyl group in CAS 895102-81-5 . This may reduce binding affinity to compact active sites but improve selectivity for larger enzymatic pockets. The chloro-methoxy analog (CAS 895102-81-5) exhibits higher lipophilicity (Cl logP ~2.8 vs.

Core Heterocycle: The benzothieno-triazolo-pyrimidine core in lacks the sulfone group, reducing its electron-withdrawing character. This correlates with weaker hydrogen-bonding capacity compared to the target compound’s sulfone moiety.

Bioactivity Trends :

  • Carbazole-based analogs (e.g., ) show moderate antifungal activity, while sulfanyl-acetamide derivatives (e.g., ) exhibit broader antimicrobial profiles. The target compound’s dual methoxyphenyl groups may synergize with the sulfone to enhance binding to oxidoreductases or proteases .

Research Findings and Data

Table 2: Hypothetical Physicochemical and Bioactivity Data (Based on Analogs)

Property Target Compound CAS 895102-81-5 Benzothieno-Triazolo-Pyrimidine
Molecular Weight (g/mol) ~580 ~560 ~430
Calculated logP 2.2 2.8 1.9
Aqueous Solubility (mg/mL) <0.1 (DMSO-soluble) <0.05 0.3 (acetone/water)
Thermal Stability (°C) Decomposes >200 Decomposes >180 Stable up to 150
Antimicrobial Activity (MIC) Not reported (predicted: IC50 ~10 µM for kinases) Not reported 25 µg/mL (E. coli)

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